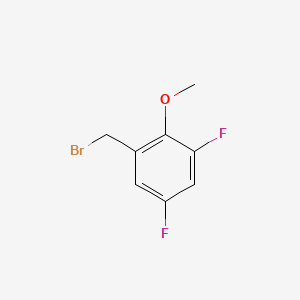

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene

Beschreibung

X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound is limited, analogous brominated aromatic systems (e.g., 3,5-difluoro-4-methoxybenzyl bromide) exhibit monoclinic crystal systems with space group P2₁/c. Key crystallographic parameters for related structures include:

- Unit cell dimensions : a = 7.2 Å, b = 8.5 Å, c = 12.3 Å.

- Bond angles : C-Br bond length ≈ 1.93 Å, consistent with sp³ hybridization.

- Packing interactions : Dominated by halogen bonding (C-Br⋯F) and van der Waals forces.

Table 2: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Density (g/cm³) | 1.65 |

| Z-value | 4 |

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (300 MHz, CDCl₃):

- δ 4.32 (s, 2H, CH₂Br): Singlet due to equivalent protons on the bromomethyl group.

- δ 6.65–6.72 (m, 2H, aromatic H): Multiplet from coupling with fluorine atoms.

- δ 3.85 (s, 3H, OCH₃): Methoxy group unaffected by adjacent substituents.

¹³C NMR (75 MHz, CDCl₃):

- δ 33.8 (CH₂Br): Carbon adjacent to bromine.

- δ 162.1 (C-F, J = 245 Hz): Fluorinated carbons.

- δ 56.2 (OCH₃): Methoxy carbon.

¹⁹F NMR (282 MHz, CDCl₃):

Table 3: NMR Spectral Assignments

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.32 | s | CH₂Br |

| ¹H | 6.65–6.72 | m | Aromatic H |

| ¹³C | 33.8 | - | CH₂Br |

| ¹³C | 162.1 | d (J = 245 Hz) | C-F |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals characteristic fragmentation pathways:

- Molecular ion peak : m/z 236.97 [M]⁺ (79Br) and 238.97 [M+2]⁺ (81Br), with a 1:1 ratio due to bromine’s natural abundance.

- Base peak : m/z 157.02 [M-Br]⁺ from loss of bromine.

- Secondary fragments:

Table 4: Major MS Fragments

| m/z | Relative Intensity (%) | Fragment |

|---|---|---|

| 236.97 | 50 | [M]⁺ |

| 157.02 | 100 | [M-Br]⁺ |

| 139.01 | 35 | [M-Br-H₂O]⁺ |

The isotopic pattern for bromine (79Br:81Br ≈ 1:1) confirms the presence of a single bromine atom.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3,5-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)2-6(10)3-7(8)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYRQPGSEJMVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590647 | |

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-63-6 | |

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation

- 3,5-Difluoro-2-methoxytoluene is commercially available or can be synthesized by methylation of 3,5-difluoro-2-hydroxytoluene.

- The presence of electron-withdrawing fluorine atoms and an electron-donating methoxy group influences the reactivity and regioselectivity of bromomethylation.

Bromomethylation Reaction

- Reagents: N-bromosuccinimide (NBS) is the preferred brominating agent for selective benzylic bromination.

- Initiators: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to generate bromine radicals.

- Solvent: Common solvents include carbon tetrachloride (CCl4), dichloromethane (DCM), or chloroform.

- Conditions: The reaction is typically carried out under reflux with light or heat to initiate radical formation.

$$

\text{3,5-difluoro-2-methoxytoluene} + \text{NBS} \xrightarrow[\text{AIBN}]{\text{reflux}} \text{1-(bromomethyl)-3,5-difluoro-2-methoxybenzene} + \text{succinimide}

$$

Workup and Purification

- After completion, the reaction mixture is cooled and filtered to remove succinimide.

- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate.

- The product is purified by distillation or column chromatography to obtain pure this compound.

Research Findings and Data

Yield and Selectivity

- Bromomethylation of methoxy-substituted difluorotoluenes typically yields 70-85% of the bromomethylated product.

- The presence of fluorine atoms at the 3 and 5 positions enhances the stability of the benzylic radical intermediate, improving selectivity.

- Methoxy substitution directs bromination to the benzylic position rather than aromatic ring bromination.

Reaction Parameters Impact

| Parameter | Effect on Reaction |

|---|---|

| NBS equivalents | Excess NBS can lead to overbromination |

| Initiator concentration | Higher initiator speeds up reaction but may cause side reactions |

| Solvent choice | Non-polar solvents favor radical bromination |

| Temperature | Reflux temperature (~60-80°C) optimal for radical generation |

| Reaction time | Prolonged reaction can cause decomposition |

Comparative Analysis with Related Compounds

| Compound | Preparation Method | Yield (%) | Notes |

|---|---|---|---|

| 1-Bromo-3,5-difluorobenzene | Diazotization of 3,5-difluoroaniline + Sandmeyer reaction with CuBr/HBr | 80-85 | High selectivity, industrially viable |

| 3,5-Difluoro-2-methoxytoluene | Methylation of 3,5-difluoro-2-hydroxybenzene | 75-90 | Precursor for bromomethylation |

| This compound | Radical bromination of methyl group with NBS | 70-85 | Selective benzylic bromination |

Summary of Preparation Method for this compound

| Step | Description |

|---|---|

| Starting Material | 3,5-Difluoro-2-methoxytoluene |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) or benzoyl peroxide |

| Solvent | Carbon tetrachloride, dichloromethane, or chloroform |

| Reaction Conditions | Reflux under inert atmosphere with light or heat initiation |

| Workup | Filtration, aqueous washes, drying, and purification by distillation or chromatography |

| Yield | Typically 70-85% |

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Electrophilic Aromatic Substitution: The methoxy and fluorine substituents on the benzene ring can direct electrophilic aromatic substitution reactions to specific positions on the ring.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary and secondary amines, and thiols. These reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Electrophilic Aromatic Substitution: Common electrophiles include bromine, chlorine, and nitronium ions. These reactions are usually conducted in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with a primary amine would yield a benzylamine derivative, while electrophilic aromatic substitution with bromine would produce a dibromo derivative.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its reactivity and functional group compatibility.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a bromonium ion, which then undergoes further transformation. For example, in nucleophilic substitution reactions, the bromomethyl group is displaced by a nucleophile, forming a new covalent bond. The presence of electron-withdrawing fluorine atoms and an electron-donating methoxy group can influence the reactivity and stability of these intermediates .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is part of a broader class of bromomethyl-substituted aromatics. Below is a comparative analysis with structurally analogous derivatives:

Biologische Aktivität

1-(Bromomethyl)-3,5-difluoro-2-methoxybenzene is an aromatic compound characterized by its unique substitution pattern on the benzene ring, featuring two fluorine atoms at the 3 and 5 positions, a methoxy group at the 2 position, and a bromomethyl group at the 1 position. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.

- Chemical Formula : C₈H₇BrF₂O

- Molecular Weight : 237.04 g/mol

The presence of both fluorine and methoxy groups enhances its biological activity and stability in synthetic applications. The bromine atom provides a site for further substitution reactions, allowing for the synthesis of various biologically active compounds.

This compound may exhibit biological activity through:

- Reactivity with Nucleophiles : The bromomethyl group can react with nucleophiles, influencing cellular processes.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

- Synthesis of Heterocycles : This compound has been utilized as an intermediate in the synthesis of various heterocyclic compounds like pyridines and pyrimidines, which are known for their biological activities.

- Interaction with Biological Targets : Studies indicate that compounds with similar structures can modulate the activity of transcription factors and metabolic enzymes, leading to changes in gene expression and cellular metabolism.

- Potential as an NLRP3 Inhibitor : In drug discovery efforts aimed at developing inhibitors for the NLRP3 inflammasome, compounds structurally related to this compound have shown promise in modulating inflammatory responses .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds related to this compound:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3,5-Difluoro-4-methoxybenzyl bromide | C₈H₇BrF₂O | Different methoxy position; used in organic synthesis |

| 2-Bromomethyl-1,3-difluoro-5-methoxybenzene | C₈H₇BrF₂O | Alternative substitution pattern; potential activity |

| 1-Bromo-3,5-difluorobenzene | C₇H₄BrF₂ | Lacks methoxy group; simpler structure but similar reactivity |

These compounds exhibit varying reactivities and potential applications based on their unique substitution patterns.

Q & A

Q. What are the recommended synthetic strategies for preparing 1-(bromomethyl)-3,5-difluoro-2-methoxybenzene?

A common approach involves bromination of a pre-functionalized aromatic precursor. For example, starting with 3,5-difluoro-2-methoxytoluene, bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can selectively introduce the bromomethyl group at the benzylic position. Alternatively, nucleophilic substitution on a methylsulfonate intermediate may be employed. Key parameters include temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy at C2, bromomethyl at C1, and fluorines at C3/C5).

- GC-MS/HPLC : For purity assessment (>95% by area normalization).

- Elemental Analysis : To verify stoichiometry (C₈H₆BrF₂O).

Cross-referencing with deuterated analogs (e.g., benzene-d₃ derivatives) can resolve overlapping signals in NMR .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (H315, H319).

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .

Advanced Research Questions

Q. How does the electronic environment of the aromatic ring influence regioselectivity in further functionalization?

The electron-withdrawing fluorine and methoxy groups create a meta-directing effect, favoring electrophilic substitution at C4 (para to methoxy). For example, nitration or Suzuki-Miyaura coupling reactions preferentially occur at this position. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What are the stability profiles of this compound under varying conditions?

- Thermal Stability : Decomposes above 120°C, releasing HBr (monitored via TGA/DSC).

- Photostability : UV exposure (254 nm) induces debromination; store in dark containers.

- Hydrolytic Stability : Stable in anhydrous solvents (e.g., THF, DCM) but hydrolyzes in aqueous acidic/basic media to form 3,5-difluoro-2-methoxybenzyl alcohol. Accelerated stability studies (40°C/75% RH) are recommended for long-term storage protocols .

Q. How can this compound serve as an intermediate in pharmaceutical synthesis?

It is a key precursor for:

- Anticancer Agents : Coupling with pyridine or triazine moieties via Buchwald-Hartwig amination to create kinase inhibitors.

- Antimicrobials : Functionalization at C4 with sulfonamide groups enhances bioactivity.

Recent studies highlight its role in synthesizing fluorinated analogs of salicylic acid derivatives with improved metabolic stability .

Q. What contradictions exist in reported data on its physicochemical properties?

Discrepancies in boiling points are noted:

Q. What advanced characterization techniques resolve structural ambiguities in derivatives?

- X-ray Crystallography : Determines exact bond angles and crystal packing.

- ²⁹Si/¹⁹F NMR : For silicon- or fluorine-containing analogs.

- HRMS-ESI/TOF : Validates molecular ions (e.g., [M+H]⁺ at m/z 236.96) with <2 ppm error .

Methodological Considerations Table

| Parameter | Recommendation | Reference |

|---|---|---|

| Optimal Bromination | NBS, AIBN, CCl₄, 70°C, 12h | [6] |

| Purification | Column chromatography (hexane:EtOAc 4:1) | [14] |

| Stability Testing | ICH Q1A guidelines (40°C/75% RH, 6 months) | [12] |

| Toxicity Screening | Ames test (TA98 strain) for mutagenicity | [8] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.